4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
“4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . This compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The piperidine and thiophene rings are connected by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . Similarly, the synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The thiophene ring is a five-membered ring with one sulfur atom and four carbon atoms . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the piperidine and pyrazole rings can participate in various reactions . Similarly, the sulfur atom in the thiophene ring can also participate in various reactions .
Future Directions
The future directions for the research on “4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine” could involve further studies on its synthesis, properties, and potential applications. Given the significant biological activity of many piperidine derivatives, this compound could potentially be used in the design of various drugs .
Mechanism of Action
Target of Action
Compounds containing pyridine and thiophene scaffolds have been associated with a variety of biological activities, including anticancer, antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic .
Mode of Action
Compounds containing thiophene and pyridine moieties have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing thiophene and pyridine moieties have been known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Compounds containing thiophene and pyridine moieties have been known to exhibit a variety of pharmacological properties .
properties
IUPAC Name |
4-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-13(17-7-1)12-8-15-16(10-12)9-11-3-5-14-6-4-11/h1-2,7-8,10-11,14H,3-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDVZQDXQICQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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